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molecular formula C15H12Br2 B097014 1,1-Dibromo-2,2-diphenylcyclopropane CAS No. 17343-74-7

1,1-Dibromo-2,2-diphenylcyclopropane

Cat. No. B097014
M. Wt: 352.06 g/mol
InChI Key: QHZSIIJMQUCZGT-UHFFFAOYSA-N
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Patent
US07129367B2

Procedure details

Under a nitrogen atmosphere, potassium tert-butoxide (14.8 g, 132 mmol), diphenylethylene (13.2 g, 73.3 mmol) and hexane (75 ml) were placed in a reaction flask and cooled to −5° C. To this, bromoform (24.1 ml, 95.4 mmol) was added gradually, and the mixture was stirred at the same temperature for 30 minutes. Then, water was added to the reaction mixture and the organic layer was extracted with toluene. The toluene extract was dried over anhydrous magnesium sulfate and then the solvent was removed under reduced pressure. The residue was recrystallized from a mixed solvent of isopropanol and toluene to give the title compound (14.4 g, 56%) as white crystal.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[C:7]1([CH:13]=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:11][CH:10]=[CH:9]C=1.CCCCCC.[CH:27]([Br:30])(Br)[Br:28]>O>[Br:28][C:27]1([Br:30])[CH2:1][C:14]1([C:13]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:7]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC1=CC=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
24.1 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixed solvent of isopropanol and toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1(C(C1)(C1=CC=CC=C1)C1=CC=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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